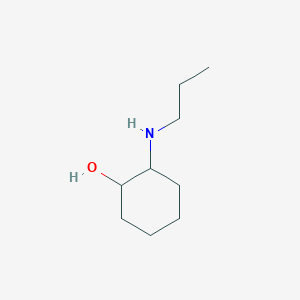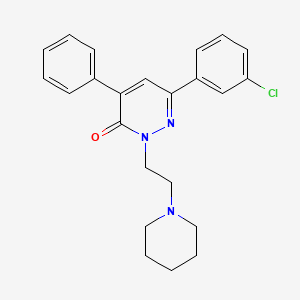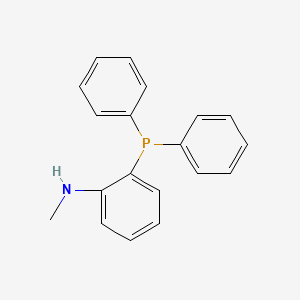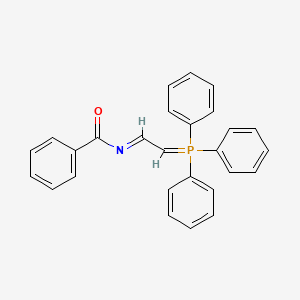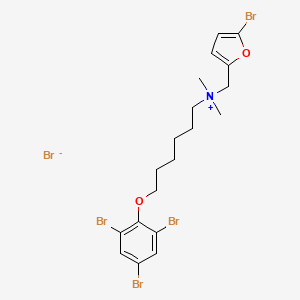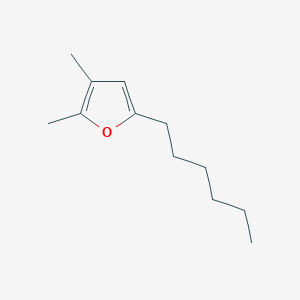
Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol typically involves the formation of the triazole ring followed by the introduction of the diethanol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of the triazole ring. Subsequent reactions with ethylene oxide or ethylene glycol can introduce the diethanol groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper or palladium may be used to facilitate the cyclization and subsequent functionalization steps. The use of microwave irradiation has also been reported to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol exerts its effects often involves interactions with biological targets such as enzymes or receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diethanol moiety can enhance solubility and facilitate interactions with hydrophilic regions of biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
2,2’-((1H-1,2,3-Triazol-4-yl)azanediyl)diethanol: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
2,2’-((1H-1,2,4-Triazol-5-yl)azanediyl)diethanol: Another isomer with the triazole ring substituted at a different position.
Uniqueness
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with biological targets. The presence of two diethanol groups also enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Propiedades
Número CAS |
61562-62-7 |
|---|---|
Fórmula molecular |
C6H12N4O2 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(1H-1,2,4-triazol-5-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O2/c11-3-1-10(2-4-12)6-7-5-8-9-6/h5,11-12H,1-4H2,(H,7,8,9) |
Clave InChI |
MFWXXPFUCZNVLA-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


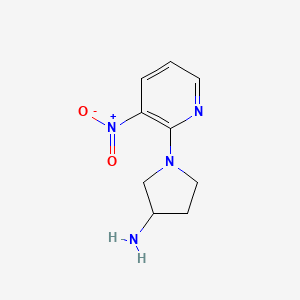

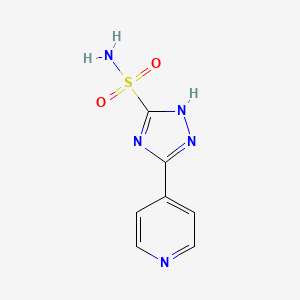


![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
